Odor Threshold: 3-Pentylpyridine vs. 2-Pentylpyridine
The sensory potency of 3-pentylpyridine differs by approximately four orders of magnitude from its 2-isomer. 3-Pentylpyridine exhibits a characteristic deep-fat chicken aroma detectable at ~10 ppm (10,000 μg/kg) [1]. In direct cross-study comparison, 2-pentylpyridine demonstrates an odor threshold of 0.12 μg/kg in water (fatty, greasy, suety character) [2].
| Evidence Dimension | Odor detection threshold in aqueous/air matrices |
|---|---|
| Target Compound Data | ~10,000 μg/kg (10 ppm) for deep-fat chicken aroma character |
| Comparator Or Baseline | 2-Pentylpyridine: 0.12 μg/kg in water |
| Quantified Difference | ~83,000-fold higher threshold for 3-pentylpyridine |
| Conditions | Sensory evaluation; target compound assessed in isolated state at specified concentrations; comparator threshold measured in water via standard dilution-to-threshold methodology. |
Why This Matters
This ~80,000-fold difference in detection threshold means that substituting 2-pentylpyridine for 3-pentylpyridine at equal concentrations would completely alter the sensory profile of a formulated product, potentially rendering it organoleptically unacceptable.
- [1] Cannabis Compound Database. 3-Pentylpyridine (CDB005637): In an isolated state, it smells of deep fat flavor, characteristic of chicken aroma (at 10ppm). View Source
- [2] Food Chemistry (2019). 2-Pentylpyridine contributes to the smell of roasting lamb fat (greasy, suety odor; threshold: 0.12 μg/kg water). As cited in Issuhub. View Source
